molecular formula C13H15NO B2373097 5-(4-Tert-butylphenyl)-1,3-oxazole CAS No. 243455-52-9

5-(4-Tert-butylphenyl)-1,3-oxazole

Cat. No.: B2373097
CAS No.: 243455-52-9
M. Wt: 201.269
InChI Key: PGUULGWKJLACSP-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the tert-butylphenyl group at the 5-position of the oxazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Tert-butylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylbenzoyl chloride with an amine, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Tert-butylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(4-Tert-butylphenyl)-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. The tert-butylphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

  • 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole
  • 2-(4’-tert-butylphenyl)-5-(4’'-biphenylyl)-1,3,4-oxadiazole
  • 1,4-di(5-phenyl-2-oxazolyl)benzene

Comparison: Compared to these similar compounds, 5-(4-Tert-butylphenyl)-1,3-oxazole exhibits unique properties due to the presence of the tert-butyl group. This group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules. Additionally, the oxazole ring offers different electronic properties compared to oxadiazole rings, influencing its chemical behavior and applications.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12-8-14-9-15-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUULGWKJLACSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320854
Record name 5-(4-tert-butylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

243455-52-9
Record name 5-(4-tert-butylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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